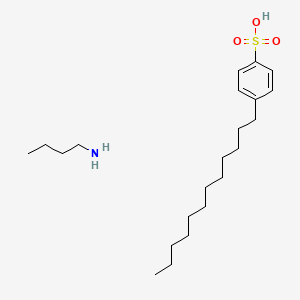
butan-1-amine;4-dodecylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-amine;4-dodecylbenzenesulfonic acid is a compound that combines the properties of butan-1-amine, a primary amine, and 4-dodecylbenzenesulfonic acid, a sulfonic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-dodecylbenzenesulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . This process yields a complex mixture of linear alkyl benzene sulfonates. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
For butan-1-amine, it can be synthesized through the reduction of butan-1-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of 4-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, often using continuous reactors to ensure consistent quality and high yield. The process parameters are optimized to minimize by-product formation and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butan-1-amine can undergo oxidation to form butanal or butanoic acid, depending on the conditions and reagents used.
Reduction: 4-dodecylbenzenesulfonic acid can be reduced to its corresponding sulfonate salt.
Substitution: Both components can undergo substitution reactions. For example, butan-1-amine can react with acyl chlorides to form amides, while 4-dodecylbenzenesulfonic acid can react with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Acyl chlorides and bases such as sodium hydroxide are frequently used in substitution reactions.
Major Products
Oxidation of Butan-1-amine: Butanal, Butanoic acid
Reduction of 4-Dodecylbenzenesulfonic Acid: Dodecylbenzenesulfonate
Substitution Reactions: Amides, Sulfonate salts
Scientific Research Applications
Butan-1-amine;4-dodecylbenzenesulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of butan-1-amine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The sulfonic acid group can interact with positively charged sites on proteins and enzymes, while the amine group can form hydrogen bonds with various functional groups .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the amine group.
Decylbenzenesulfonic acid: Similar surfactant properties but with a shorter alkyl chain.
Tridecylbenzenesulfonic acid: Similar surfactant properties but with a longer alkyl chain.
Uniqueness
Butan-1-amine;4-dodecylbenzenesulfonic acid is unique due to the presence of both an amine and a sulfonic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
CAS No. |
14356-36-6 |
|---|---|
Molecular Formula |
C18H30O3S.C4H11N C22H41NO3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
butan-1-amine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-2-3-4-5/h13-16H,2-12H2,1H3,(H,19,20,21);2-5H2,1H3 |
InChI Key |
PNYUCOCEZXSIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















